molecular formula C17H20N6O B6811557 N-(1-methylindol-6-yl)-3-(triazol-1-yl)piperidine-1-carboxamide

N-(1-methylindol-6-yl)-3-(triazol-1-yl)piperidine-1-carboxamide

Cat. No.: B6811557
M. Wt: 324.4 g/mol
InChI Key: ASBSQMLQBDMPKV-UHFFFAOYSA-N
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Description

N-(1-methylindol-6-yl)-3-(triazol-1-yl)piperidine-1-carboxamide is a synthetic organic compound that features a complex structure combining an indole ring, a triazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1-methylindol-6-yl)-3-(triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-21-9-6-13-4-5-14(11-16(13)21)19-17(24)22-8-2-3-15(12-22)23-10-7-18-20-23/h4-7,9-11,15H,2-3,8,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBSQMLQBDMPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)NC(=O)N3CCCC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylindol-6-yl)-3-(triazol-1-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting with a precursor such as 1-methylindole, various functionalization reactions can be performed to introduce substituents at desired positions.

    Triazole Ring Formation: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Piperidine Ring Introduction: The piperidine ring can be synthesized through a series of cyclization reactions, often starting from a suitable amine precursor.

    Final Coupling: The final step involves coupling the indole, triazole, and piperidine moieties under specific conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylindol-6-yl)-3-(triazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Possible use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methylindol-6-yl)-3-(triazol-1-yl)piperidine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might bind to these targets, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methylindol-6-yl)-3-(triazol-1-yl)piperidine-1-carboxamide: can be compared with other indole, triazole, and piperidine derivatives.

    Indole Derivatives: Compounds like tryptophan and serotonin.

    Triazole Derivatives: Compounds like fluconazole and itraconazole.

    Piperidine Derivatives: Compounds like piperine and risperidone.

Uniqueness

The uniqueness of this compound lies in its combined structure, which may confer unique biological properties not seen in simpler analogs.

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